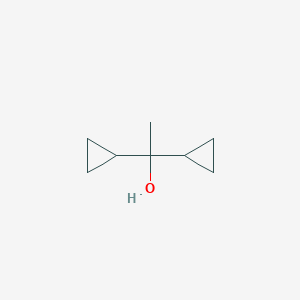

1,1-Dicyclopropylethanol

Vue d'ensemble

Description

1,1-Dicyclopropylethanol is a compound that is structurally characterized by the presence of two cyclopropyl groups attached to a central ethane moiety. While the specific compound 1,1-Dicyclopropylethanol is not directly studied in the provided papers, related compounds with cyclopropyl groups and their reactivity, synthesis, and structural analysis are discussed, which can provide insights into the properties and behavior of 1,1-Dicyclopropylethanol.

Synthesis Analysis

The synthesis of compounds related to 1,1-Dicyclopropylethanol involves various reactions mediated by Lewis acids. For instance, 1-cyclopropyl-2-arylethanones react with allenic esters in the presence of TMSOTf to produce dihydrofuro[2,3-h]chromen-2-one derivatives through a sequence of nucleophilic ring-opening, aldol-type reactions, cyclic transesterification, dehydration, and aromatization . This indicates that cyclopropyl-containing compounds can participate in complex reaction sequences to form diverse structures.

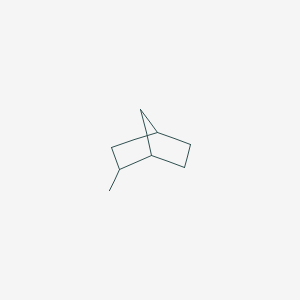

Molecular Structure Analysis

The molecular structure of 1,1-dicyclopropylethene, a compound similar to 1,1-Dicyclopropylethanol but lacking the hydroxyl group, has been analyzed using gas electron diffraction (GED) and ab initio calculations . The study revealed a mixture of trans-gauche and gauche-gauche conformations, indicating that the cyclopropyl groups can influence the overall conformation of the molecule. This information is relevant to understanding the conformational preferences of 1,1-Dicyclopropylethanol.

Chemical Reactions Analysis

Cyclopropyl-substituted ethylenes, such as 1,2-dicyclopropylethylene, undergo cycloadditions with tetracyanoethylene (TCNE) to form cyclobutane and vinylcyclopentane derivatives . The reaction's outcome is influenced by the solvent and the substitution pattern on the ethylene. This suggests that 1,1-Dicyclopropylethanol may also undergo cycloaddition reactions, although the presence of the hydroxyl group could affect the reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by their conformational states. For example, the dipole moments and conformational preferences of dicyano-substituted cyclopropyl compounds have been studied, showing that solvent polarity can significantly affect the conformational equilibrium . The crystal structure of dicyclopropylethanedione provides insights into the solid-state conformation, with the CO groups being trans to each other and cis to the adjacent cyclopropane rings . These findings can be extrapolated to predict that 1,1-Dicyclopropylethanol may exhibit similar conformation-dependent properties and that its physical state could be influenced by intermolecular interactions and solvent effects.

Applications De Recherche Scientifique

1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor

1-MCP is widely studied for its ability to inhibit ethylene action in plants, which is beneficial for preserving the postharvest quality of fruits, vegetables, and floricultural crops. It prevents ethylene effects across a range of horticultural products, thereby delaying ripening and senescence processes. This property makes it a valuable tool for extending the shelf life of perishable goods (Blankenship & Dole, 2003).

Applications in Fruit and Vegetable Preservation

Research indicates that the use of 1-MCP can significantly impact the postharvest life of various fruits and vegetables. It has been used as a commercial technology to improve product quality and as a research tool to investigate the role of ethylene in ripening and senescence (Watkins, 2006).

Modeling Diffusion-Adsorption Kinetics

Studies have also focused on modeling the kinetics of adsorption of 1-MCP in apple fruit and non-target materials found in storage rooms. Such research is pivotal for optimizing the application of ethylene inhibitors in commercial settings (Ambaw et al., 2010).

Orientations Futures

The future directions in the study and application of “1,1-Dicyclopropylethanol” or similar compounds could involve the design of new multicomponent strategies for the rapid synthesis of biologically relevant heterocycles . This could lead to the development of new therapeutic agents or industrial chemicals .

Propriétés

IUPAC Name |

1,1-dicyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDTXNAECZPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498147 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dicyclopropylethan-1-ol | |

CAS RN |

18895-50-6 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

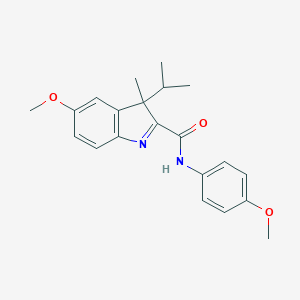

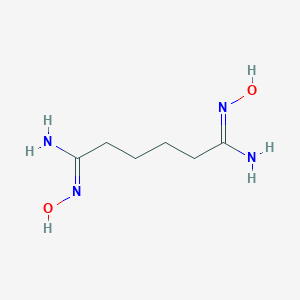

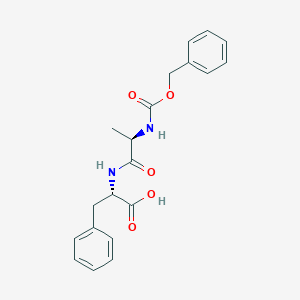

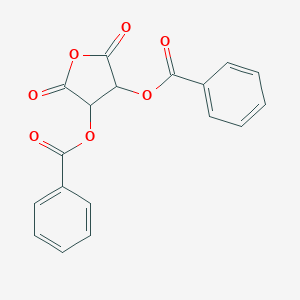

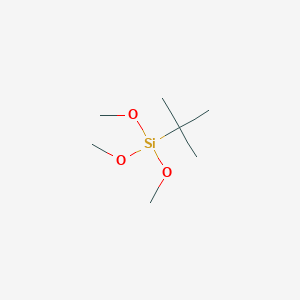

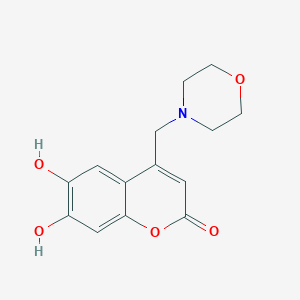

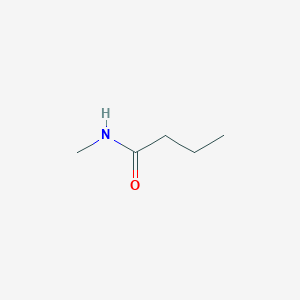

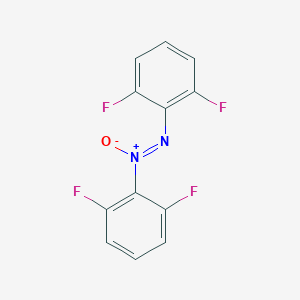

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)